

The Discovery and History of Erbium: A Technical Guide

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Introduction

Erbium (Er), a rare earth element with atomic number 68, has a rich and complex history intertwined with the discovery of several other lanthanides. Its journey from a component of a mysterious mineral to a crucial element in modern technology is a testament to the perseverance and ingenuity of 19th and early 20th-century chemists. This technical guide provides an in-depth exploration of the discovery and history of **erbium**, detailing the key scientific breakthroughs, the experimental methodologies of the time, and the evolving understanding of its properties.

The Ytterby Quarry: A Cradle of Elements

The story of **erbium** begins in a feldspar and quartz quarry near the village of Ytterby, Sweden. [1][2][3][4] In 1787, Lieutenant Carl Axel Arrhenius discovered an unusually heavy black mineral, which he named "ytterbite" (later renamed gadolinite). [1][2] This mineral would prove to be a treasure trove of new elements. In 1794, Finnish chemist Johan Gadolin identified a new "earth" (oxide) within ytterbite, which he named yttria. [2]

The Work of Carl Gustaf Mosander

Decades later, Swedish chemist and surgeon Carl Gustaf Mosander, a student of the renowned chemist Jöns Jacob Berzelius, undertook a systematic investigation of yttria. [2][4] Suspecting it was not a single substance, Mosander employed the method of fractional precipitation. In 1843, he announced that he had separated yttria into three distinct oxides: a white one, which

was true yttria; a yellow one he named "terbia"; and a rose-pink one he called "erbia."^{[2][4][5]}
This marked the initial discovery of what we now know as **erbium**.

However, the similar properties and names of these new "earths" led to considerable confusion among chemists for several decades.^[6] The names "erbia" and "terbia" were often interchanged in scientific literature.^[6] It wasn't until after 1860 that the naming was clarified, with Mosander's original "erbia" (the pink oxide) being definitively associated with the element **erbium**.^[6]

The Path to Purity: Further Separations and Isolation

Mosander's "erbia" was far from pure and was, in fact, a mixture of several rare earth oxides. The subsequent decades saw a flurry of discoveries as chemists with improved analytical techniques, particularly spectroscopy, began to unravel the complexities of the Ytterby minerals.^{[7][8]}

Several other elements were eventually isolated from the original gadolinite, including **ytterbium**, scandium, thulium, holmium, and gadolinium.^[6]

The quest for pure **erbium** continued into the 20th century. In 1905, French chemist Georges Urbain and American chemist Charles James independently succeeded in preparing highly purified **erbium** oxide (Er_2O_3).^{[9][10]} Finally, in 1934, Wilhelm Klemm and Heinrich Bommer in Germany produced the first reasonably pure **erbium** metal by reducing anhydrous **erbium** chloride with potassium vapor.^{[1][5][6]}

Data Presentation

Table 1: Key Milestones in the Discovery and Isolation of Erbium

Year	Scientist(s)	Key Contribution
1787	Carl Axel Arrhenius	Discovered the mineral ytterbite (gadolinite) in Ytterby, Sweden.[1][2]
1794	Johan Gadolin	Identified a new "earth," yttria, from ytterbite.[2]
1843	Carl Gustaf Mosander	Separated yttria into three oxides, discovering "erbia" (erbium oxide) and "terbia" (terbium oxide).[2][4][5]
1905	Georges Urbain & Charles James	Independently prepared highly purified erbium oxide.[9][10]
1934	Wilhelm Klemm & Heinrich Bommer	Produced the first reasonably pure metallic erbium.[1][5][6]

Table 2: Quantitative Properties of Erbium (Er)

Property	Value
Atomic Number	68
Atomic Weight	167.259 u[11]
Melting Point	1529 °C (1802 K)[11]
Boiling Point	2868 °C (3141 K)[11]
Density	9.066 g/cm ³ [12]
Electron Configuration	[Xe] 4f ¹² 6s ² [11]
Crystal Structure	Hexagonal Close-Packed[12]
Electronegativity (Pauling Scale)	1.24[11]
Natural Abundance in Earth's Crust	~3.5 ppm

Table 3: Quantitative Properties of Erbium(III) Oxide (Er₂O₃)

Property	Value
Molar Mass	382.56 g/mol [13]
Appearance	Pink powder/crystals[13]
Melting Point	2430 °C[13]
Boiling Point	3290 °C[13]
Density	8.64 g/cm ³ [13]
Crystal Structure	Cubic[13][14]
Solubility	Insoluble in water, soluble in mineral acids.[13]

Table 4: Stable Isotopes of Erbium

Isotope	Natural Abundance (%)
¹⁶² Er	0.139[11]
¹⁶⁴ Er	1.601[11]
¹⁶⁶ Er	33.503[11]
¹⁶⁷ Er	22.869[11]
¹⁶⁸ Er	26.978[11]
¹⁷⁰ Er	14.910[11]

Experimental Protocols

The experimental techniques of the 19th and early 20th centuries for separating the rare earth elements were laborious and required immense patience and skill. These methods primarily relied on small differences in the solubility of various salts.

Mosander's Separation of Yttria (c. 1843)

Carl Gustaf Mosander utilized the technique of fractional precipitation to separate the components of yttria. While his original detailed protocol is not readily available in modern literature, the general principles of this method as applied to rare earths are understood.

Methodology:

- **Dissolution:** The crude yttria (a mixture of rare earth oxides) was dissolved in an acid, such as nitric acid or sulfuric acid, to form a solution of the corresponding rare earth salts.
- **Precipitation:** A precipitating agent, such as ammonia or oxalic acid, was added portion-wise to the solution. The rare earth elements exhibit slight differences in their basicity and the solubility of their salts (e.g., hydroxides or oxalates).
- **Fractional Collection:** As the precipitating agent was added, the least soluble salt would precipitate first. This precipitate was collected as the first fraction. Further addition of the precipitating agent would then cause the precipitation of the next least soluble salt, which was collected as a separate fraction.
- **Repetition:** This process of re-dissolving the fractions and repeating the fractional precipitation was carried out numerous times to achieve a better separation and enrichment of the individual rare earth components. Mosander would have observed the different colors of the resulting oxides (white for yttria, yellow for terbia, and pink for erbia) as an indicator of separation.

Urbain and James' Purification of Erbium Oxide (c. 1905)

Georges Urbain and Charles James independently employed fractional crystallization to produce highly pure **erbium** oxide. James, in particular, developed highly effective methods for separating rare earths using this technique.

Methodology (James' Method):

- **Salt Formation:** The mixed rare earth oxides were converted into a suitable salt, such as bromates or double magnesium nitrates, which exhibited slight differences in solubility.^[7]
- **Dissolution:** The mixture of salts was dissolved in a suitable solvent, typically water, often at an elevated temperature to ensure complete dissolution.

- **Controlled Crystallization:** The solution was then allowed to cool slowly. The least soluble salt would begin to crystallize out of the solution first.
- **Fractional Separation:** The crystals (the first fraction) were separated from the remaining solution (the mother liquor). The mother liquor, now enriched in the more soluble salts, was then subjected to further evaporation and cooling to produce a second fraction of crystals. This process was repeated, creating a series of fractions, each with a slightly different composition.
- **Iterative Purification:** To achieve high purity, this systematic and painstaking process of fractional crystallization was repeated thousands of times, with the fractions being recombined and re-crystallized based on their composition, which could be monitored by spectroscopy.

Klemm and Bommer's Isolation of Metallic Erbium (1934)

Wilhelm Klemm and Heinrich Bommer were the first to produce a relatively pure sample of **erbium** metal.

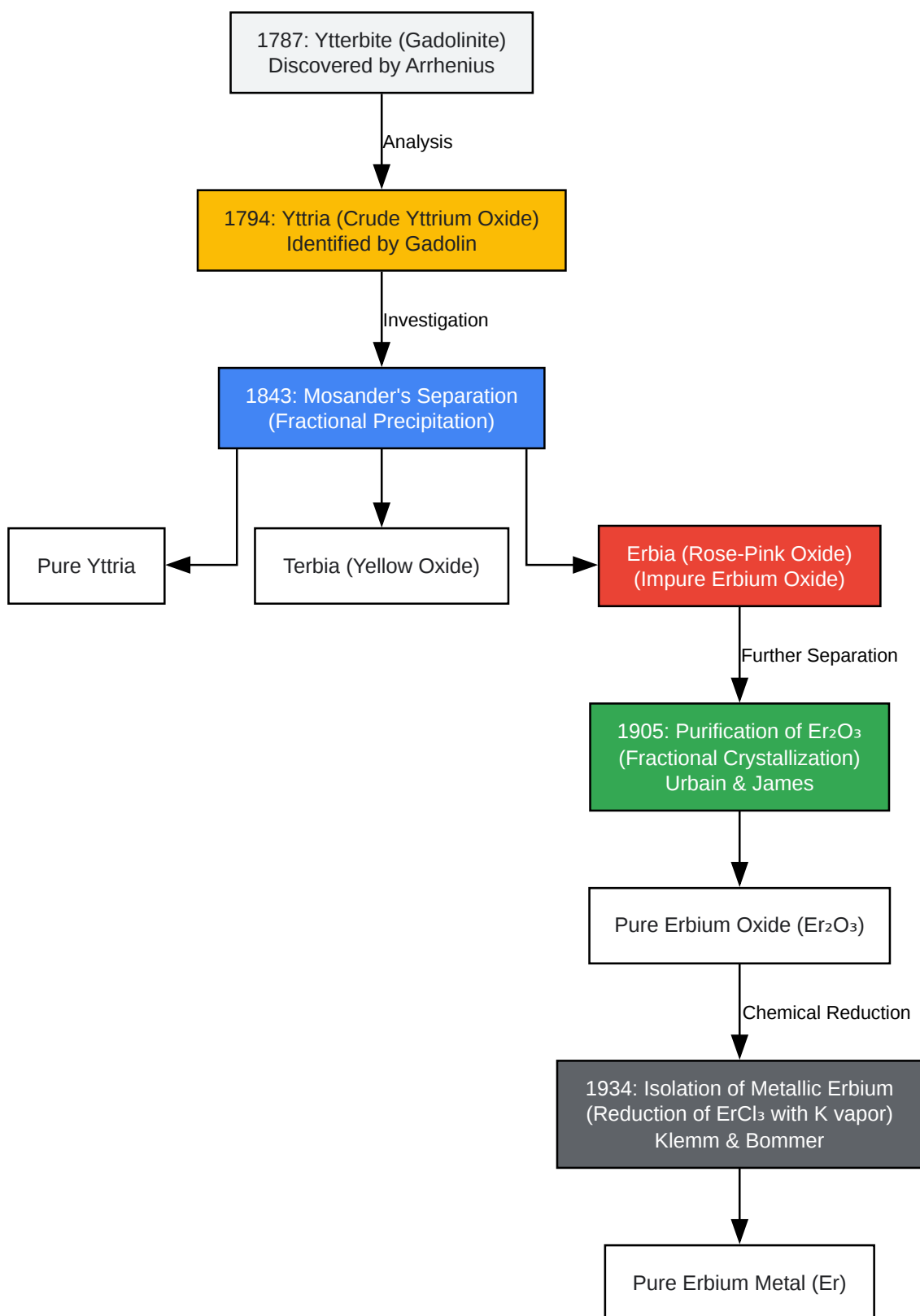
Methodology:

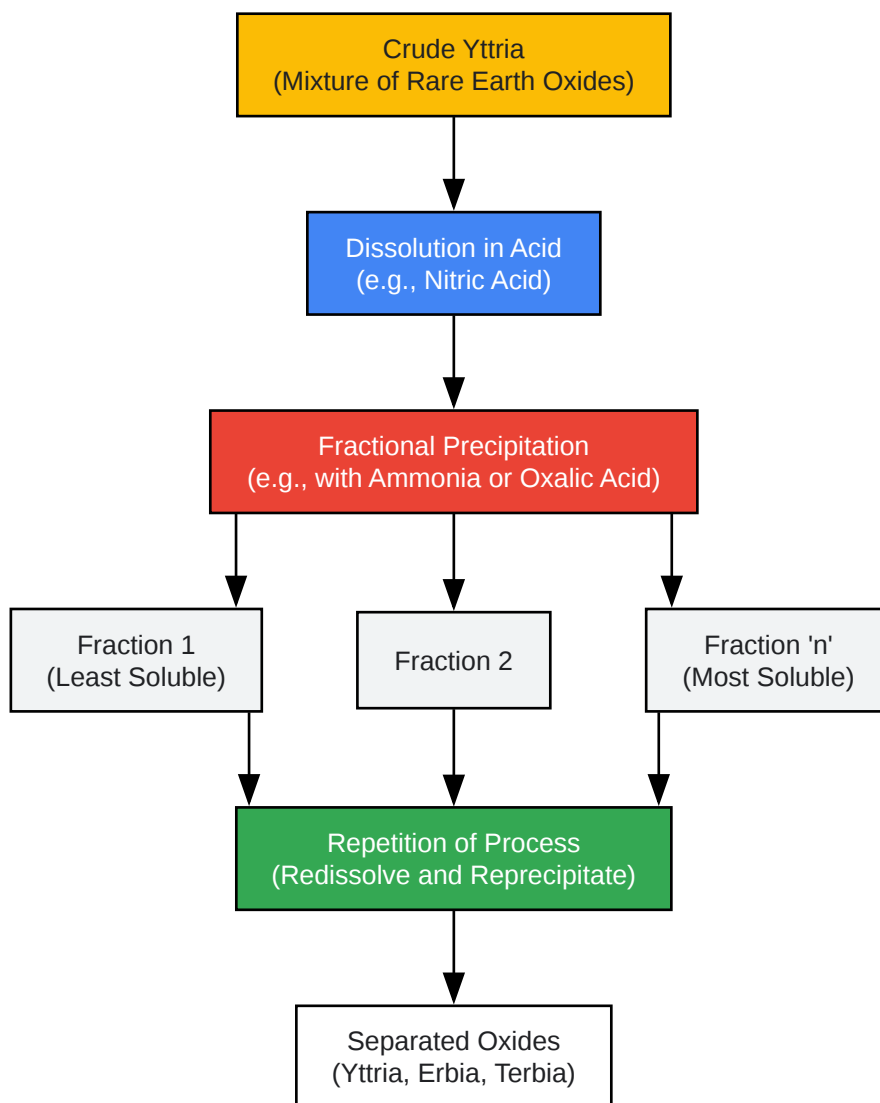
- **Preparation of Anhydrous Erbium Chloride:** Highly purified **erbium** oxide (Er_2O_3) was converted to anhydrous **erbium** chloride (ErCl_3). This is a critical step as the presence of water would interfere with the reduction process. This was typically achieved by heating the oxide in a stream of dry hydrogen chloride gas or with a chlorinating agent like ammonium chloride.
- **Reduction:** The anhydrous **erbium** chloride was placed in a reaction vessel, typically a sealed tube made of a material that could withstand high temperatures, such as quartz or a refractory metal.
- **High-Temperature Reaction:** The vessel was evacuated or filled with an inert atmosphere. Potassium metal, a strong reducing agent, was introduced into the vessel, separated from the **erbium** chloride.
- **Vapor Phase Reaction:** The reaction vessel was heated to a high temperature, causing the potassium to vaporize. The potassium vapor then reacted with the molten or solid **erbium**

chloride, reducing it to **erbium** metal and forming potassium chloride as a byproduct.

- $\text{ErCl}_3 + 3\text{K} \rightarrow \text{Er} + 3\text{KCl}$
- Purification: After the reaction, the mixture was cooled. The **erbium** metal was then separated from the potassium chloride, often by vacuum distillation or by dissolving the salt in a suitable solvent.

Mandatory Visualization





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